1-(3-Pyridinylamino)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyridinylamino)-2-butanol is an organic compound that features a pyridine ring attached to an amino group, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Pyridinylamino)-2-butanol can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with 2-butanone under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyridinylamino)-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Formation of 1-(3-pyridinylamino)-2-butanone.
Reduction: Formation of 1-(3-pyridinylamino)-2-butylamine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Pyridinylamino)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Pyridinylamino)-2-butanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Pyridinylamino)-2-butanol: Similar structure but with the amino group attached to the 2-position of the pyridine ring.
1-(4-Pyridinylamino)-2-butanol: Similar structure but with the amino group attached to the 4-position of the pyridine ring.
Uniqueness: 1-(3-Pyridinylamino)-2-butanol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the amino group on the pyridine ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers.
Properties
IUPAC Name |
1-(pyridin-3-ylamino)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-9(12)7-11-8-4-3-5-10-6-8/h3-6,9,11-12H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYRSHDZRQJJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CN=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.